4-(Diethoxymethylsilyl)butyric acid
Description
Foundational Concepts of Organosilicon Compounds and Their Diverse Applications
Organosilicon compounds are defined by the presence of one or more carbon-silicon (C-Si) bonds. wikipedia.org These bonds are longer and weaker than carbon-carbon bonds. wikipedia.org The silicon atom's greater electropositivity compared to carbon results in a polarized C-Si bond. wikipedia.orgsoci.org These structural features bestow unique properties upon organosilicon compounds, such as thermal stability, chemical inertness, and hydrophobicity, leading to a wide range of applications. wikipedia.orgiust.ac.ir
Key Application Areas of Organosilicon Compounds:
Polymers: Silicones, which feature a silicon-oxygen backbone, are extensively used as sealants, adhesives, and lubricants. wikipedia.org
Materials Science: Organosilicon compounds are utilized as water-resistant coatings and in adhesive formulations. iust.ac.ir
Organic Synthesis: Silyl (B83357) groups can function as protecting groups for other functional groups in complex syntheses. acs.orgnih.gov Historically, silyl groups were not commonly used to protect carboxylic acids due to the lability of the Si-O bond, but recent developments have introduced "supersilyl" groups with enhanced stability. nih.gov
Agriculture: They are used as adjuvants with herbicides and fungicides. wikipedia.org
Biomedical Field: Due to their biocompatibility, some organosilicon compounds are explored for use as drug carriers and imaging enhancers. iust.ac.iracs.org
The Interdisciplinary Significance of Carboxylic Acid Moieties in Chemical Synthesis and Biology
The carboxylic acid group (-COOH) is a fundamental functional group in both chemistry and biology. numberanalytics.comwikipedia.org Its acidic nature and ability to form derivatives make it highly significant. numberanalytics.comwikipedia.org
Significance in Chemical Synthesis:
Derivatives: Carboxylic acids are precursors to a variety of derivatives, including esters, amides, and anhydrides, which have broad applications in the pharmaceutical and materials science industries. numberanalytics.com
Reactions: They can undergo reduction to form alcohols and can react with organometallic reagents like Grignard reagents to form ketones. wikipedia.org
Significance in Biology:
Metabolism: Carboxylic acids are central to metabolic pathways such as the citric acid cycle (Krebs cycle), which is essential for energy generation in cells. numberanalytics.com
Building Blocks: Amino acids, the fundamental units of proteins, and fatty acids, key components of lipids, are both types of carboxylic acids. wikipedia.org
Drug Design: Over 450 drugs containing a carboxylic acid moiety have been marketed. nih.gov However, the presence of this group can sometimes lead to metabolic instability or other undesirable properties, prompting the use of bioisosteres (functional groups with similar physical or chemical properties). nih.govresearchgate.netnih.gov
The presence of both a silyl group and a carboxylic acid in one molecule, as seen in 4-(diethoxymethylsilyl)butyric acid, offers a versatile platform for chemical innovation.
Overview of Current Research Trends Relevant to Silyl-Substituted Butyric Acid Architectures
Research on silyl-substituted butyric acids leverages the distinct functionalities of the silyl and carboxylic acid groups. While specific studies on this compound are not abundant in the public domain, the broader trends for related compounds indicate potential areas of interest.
Butyric acid and its derivatives have applications in the chemical and pharmaceutical industries. For instance, butyric acid is used in the manufacturing of cellulose (B213188) acetate (B1210297) butyrate (B1204436) plastics and has been investigated for its potential anticancer effects. nih.gov The fermentative production of butyric acid from renewable resources is also an area of active research. osti.govosti.gov
The synthesis of various substituted butyric acid compounds is well-established. For example, 4-phenylbutyric acid can be synthesized by reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst. google.com Other examples include 2-hydroxy-4-(methylthio)butyric acid, which is used as a methionine substitute in animal feed, and various other substituted butyric acids available for research purposes. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
The diethoxymethylsilyl group in this compound presents specific reactive possibilities. The ethoxy groups attached to the silicon can be hydrolyzed to form silanols. These silanol (B1196071) groups are reactive and can be used for surface modification or to form polysiloxane networks. This dual reactivity makes silyl-substituted butyric acids like this compound valuable for creating new materials and for bioconjugation applications.
Structure
3D Structure
Properties
CAS No. |
85554-75-2 |
|---|---|
Molecular Formula |
C9H20O4Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
4-[diethoxy(methyl)silyl]butanoic acid |
InChI |
InChI=1S/C9H20O4Si/c1-4-12-14(3,13-5-2)8-6-7-9(10)11/h4-8H2,1-3H3,(H,10,11) |
InChI Key |
HBBFGNODJADALS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCCC(=O)O)OCC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Diethoxymethylsilyl Butyric Acid
Elucidation of Synthetic Pathways to Analogous Silyl-Alkyl Carboxylic Acids
While direct literature on the synthesis of 4-(diethoxymethylsilyl)butyric acid is not abundant, its structure suggests that established methods for creating silicon-carbon bonds and introducing carboxylic acid functionalities can be adapted for its preparation. The key challenge lies in the selective formation of the desired regioisomer and the compatibility of the reactive groups.
Approaches to Constructing the Butyric Acid Carbon Chain with Silicon Linkages
The formation of the C-Si bond is a critical step in the synthesis of silyl-alkyl carboxylic acids. Hydrosilylation, the addition of a Si-H bond across a double or triple bond, stands out as a primary method. For a four-carbon chain, a precursor like vinylacetic acid or an ester thereof could theoretically be reacted with a suitable silane (B1218182).
Another general approach involves the reaction of a Grignard reagent derived from a halogenated butyric acid ester with a chlorosilane. This method allows for the formation of a stable C-Si bond. For instance, the reaction of a Grignard reagent prepared from a terminally halogenated butyrate (B1204436) with a chlorosilane is a common strategy.
A further method involves the alkylation of a silyl (B83357) anion with a halo-carboxylic acid ester. For example, new α-silylcarboxylic acids have been prepared through the direct alkylation of the dianion of diphenyl(methyl)silylacetic acid with various halides. bgu.ac.il
| Synthetic Approach | Description | Key Intermediates |
| Hydrosilylation | Addition of a Si-H bond across a C=C bond of an unsaturated carboxylic acid or ester. | Unsaturated ester, Hydrosilane |
| Grignard Reaction | Reaction of a Grignard reagent from a halo-ester with a chlorosilane. | Halogenated ester, Chlorosilane |
| Silyl Anion Alkylation | Nucleophilic attack of a silyl anion on a halo-carboxylic acid derivative. | Silyl anion, Halo-ester |
Introduction and Functionalization of the Diethoxymethylsilyl Group
The diethoxymethylsilyl group is a key feature of the target molecule. Diethoxymethylsilane is a known reagent and can participate in various reactions, including hydrosilylation. organic-chemistry.org Its reactivity is influenced by the presence of both methoxy (B1213986) and methyl groups on the silicon atom.
The introduction of this specific silyl group can be achieved by reacting a suitable precursor with diethoxymethylchlorosilane. The reactivity of chlorosilanes with nucleophiles is a well-established method for forming Si-heteroatom and Si-C bonds. bgu.ac.il
Precursor Design and Derivatization Chemistry
The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive silyl group, allows for a wide range of chemical transformations. These modifications can be targeted at either the carboxylic acid moiety or the substituents on the silicon atom.
Chemical Transformations at the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile handle for further chemical modifications. Standard organic transformations can be applied, though care must be taken to ensure the stability of the silyl group under the reaction conditions.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic or basic conditions. For example, the synthesis of 4-(3-piperidinomethylphenoxy)butyric acid involved the hydrolysis of its ethyl ester. prepchem.com
Amidation: The formation of amides from carboxylic acids is a fundamental reaction in organic chemistry. This can be achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with an amine. Silyl esters can also serve as intermediates in amide synthesis. core.ac.uk
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. It has been noted that silyl esters can protect carboxylic acids against reduction by hydroborating agents. colostate.edu
Silylation/Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the carboxylic acid group is often derivatized to increase its volatility. restek.com Silylation is a common method, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to a trimethylsilyl (B98337) ester. research-solution.comrestek.com This process replaces the active hydrogen on the carboxylic acid with a trimethylsilyl group, reducing polarity and improving thermal stability. restek.com
| Transformation | Reagents and Conditions | Product Functional Group |
| Esterification | Alcohol, Acid/Base catalyst | Ester |
| Amidation | Activating agent (e.g., SOCl2), Amine | Amide |
| Reduction | Strong reducing agent (e.g., LiAlH4) | Alcohol |
| Silylation | Silylating agent (e.g., BSTFA) | Silyl Ester |
Modifications and Reactions Involving the Alkoxy and Methyl Substituents on Silicon
The diethoxy and methyl groups attached to the silicon atom also offer avenues for chemical modification. The alkoxy groups are particularly susceptible to hydrolysis.
Hydrolysis and Condensation: The diethoxy groups on the silicon atom can undergo hydrolysis in the presence of water, often catalyzed by acid or base, to form silanol (B1196071) (Si-OH) groups. These silanols are reactive intermediates that can subsequently condense to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers or polymers. The reaction of (3-aminopropyl)dimethylethoxysilane on silica (B1680970) surfaces involves the displacement of the alkoxy group. researchgate.netnih.gov
Reactions of the Methyl Group: While the methyl group on silicon is generally less reactive than the alkoxy groups, it can potentially undergo radical halogenation under specific conditions to introduce further functionality.
Mechanistic Investigations and Reaction Kinetics of 4 Diethoxymethylsilyl Butyric Acid
Hydrolysis and Condensation Dynamics of Diethoxymethylsilyl Groups
The diethoxymethylsilyl group, -Si(CH₃)(OCH₂CH₃)₂, is susceptible to hydrolysis, a reaction where the ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH) in the presence of water. This process is typically followed by condensation, where the newly formed silanol (B1196071) groups (-Si-OH) react with each other or with remaining ethoxy groups to form stable siloxane bridges (-Si-O-Si-).
Hydrolysis: The two ethoxy groups on the silicon atom are sequentially replaced by hydroxyl groups, producing ethanol (B145695) as a byproduct and forming a reactive silanediol (B1258837) intermediate.
Condensation: The silanol intermediates are unstable and readily undergo self-condensation to form siloxane oligomers or polymers. This reaction involves the elimination of a water molecule between two silanol groups. researchgate.net
Monitoring these kinetics can be achieved using spectroscopic methods like NMR, which can track the disappearance of alkoxide signals and the appearance of silanol and siloxane species. researchgate.netresearchgate.net
The condensation of silanols is a critical step in forming stable siloxane networks and its rate can be significantly altered by catalysts. Both acids and bases can catalyze this reaction. Base catalysis involves the deprotonation of a silanol to form a more nucleophilic silanoate anion, while acid catalysis proceeds by protonating a silanol, making it a better leaving group. researchgate.net
Beyond simple acids and bases, various other catalysts have been shown to be effective. Homoconjugated acid catalysts, formed from a weak acid and its conjugate base, have demonstrated high activity in promoting silanol polycondensation while minimizing the formation of cyclic siloxane byproducts. nih.gov These catalysts are thought to selectively activate silanols for condensation without promoting the "back-biting" reactions that lead to cyclization. nih.gov
Certain metal compounds are also known to catalyze both hydrolysis and condensation. For instance, alkyl tin esters and metal acetylacetonates (B15086760) have been found to effectively catalyze the hydrolysis of alkoxysilanes. researchgate.net The mechanism for tin-catalyzed condensation involves the formation of an organotin silanolate, which then reacts with another silanol to form the siloxane bond and regenerate the active catalyst. researchgate.net
Table 1: Catalysts for Silanol Condensation
| Catalyst Type | Example(s) | Mechanistic Feature | Reference(s) |
|---|---|---|---|
| Acid/Base | HCl, Acetic Acid, Amines | Protonation of silanol (acid) or deprotonation to silanoate (base). | researchgate.netresearchgate.net |
| Homoconjugated Acids | [TMG][EHA]₂, [TMG][AcOH]₂ | Selective activation of silanol groups, reducing cyclic byproducts. | nih.gov |
| Organotin Esters | Dibutyltin dilaurate (DBTDL) | Forms an active organotin silanolate intermediate. | researchgate.net |
| Metal Acetylacetonates | Various | Catalyze hydrolysis, which is a precursor to condensation. | researchgate.net |
The stability of the silyl (B83357) ether linkages (Si-O-C) in the diethoxymethylsilyl group towards hydrolysis is governed by both steric and electronic factors. gelest.comthieme-connect.de Generally, increasing the steric bulk of the substituents on the silicon atom enhances the stability of the silyl ether by hindering the approach of water or other nucleophiles. thieme-connect.dewikipedia.org
The diethoxymethylsilyl group is less sterically hindered than commonly used protecting groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). Consequently, it is more susceptible to hydrolysis under both acidic and basic conditions. The relative stability of silyl ethers can be dramatically different depending on the pH. Under acidic conditions, the relative resistance to hydrolysis increases significantly with bulkier substituents. wikipedia.org
Electron-withdrawing groups attached to the silicon atom can also influence stability. These groups can enhance stability under acidic conditions but may have the opposite effect in basic media. thieme-connect.de The stability of silyl ethers is a critical consideration in their use as protecting groups in organic synthesis, as their selective removal is often a key step. gelest.comresearchgate.net Fluoride ions (e.g., from tetra-n-butylammonium fluoride, TBAF) are particularly effective for cleaving Si-O bonds due to the high strength of the resulting Si-F bond. wikipedia.orgorganic-chemistry.org
Table 2: Relative Hydrolytic Stability of Common Silyl Ether Groups (Acidic Media)
| Silyl Group | Abbreviation | Relative Resistance to Hydrolysis (Approx.) | Reference(s) |
|---|---|---|---|
| Trimethylsilyl (B98337) | TMS | 1 | wikipedia.org |
| Triethylsilyl | TES | 64 | wikipedia.org |
| Diethoxymethylsilyl | - | Low (comparable to TMS/TES) | Inferred |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | wikipedia.org |
| Triisopropylsilyl | TIPS | 700,000 | wikipedia.org |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | wikipedia.org |
Reactivity Profiles of the Carboxylic Acid Moiety in Silyl-Containing Frameworks
The butyric acid portion of the molecule exhibits the characteristic reactivity of a carboxylic acid, including esterification, amidation, and reduction. The presence of the diethoxymethylsilyl group at the 4-position is generally not expected to exert a strong electronic influence on the carboxyl group due to the insulating effect of the propyl chain. However, its presence necessitates careful selection of reaction conditions to avoid unintended hydrolysis or condensation of the silyl moiety.
The direct reaction of a carboxylic acid with an alcohol (esterification) or an amine (amidation) is typically slow and requires activation of the carboxyl group. unizin.org In the context of silyl-containing compounds, silicon-based reagents are often used as activating agents. core.ac.ukthieme-connect.com
A common mechanism involves the in situ formation of a reactive silyl ester intermediate. core.ac.uknottingham.ac.uk In this pathway, the carboxylic acid reacts with a silicon-based coupling reagent (e.g., a chlorosilane or an alkoxysilane) to form a silyl ester. core.ac.ukrsc.org This silyl ester is more electrophilic than the original carboxylic acid and readily reacts with a nucleophile, such as an amine or alcohol, to form the corresponding amide or ester. The silanol produced as a byproduct can then be easily removed. rsc.org
Activation: The carboxylic acid reacts with a silicon reagent, often in the presence of a base, to form a silyl ester. nottingham.ac.uk
Nucleophilic Attack: An amine attacks the carbonyl carbon of the activated silyl ester. nih.gov
Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and a silanol byproduct. nottingham.ac.uknih.gov
This approach provides a mild and efficient alternative to traditional coupling reagents. thieme-connect.com
Table 3: General Mechanism for Silicon-Mediated Amidation
| Step | Description | Key Intermediates | Reference(s) |
|---|---|---|---|
| 1 | Reaction of the carboxylic acid with a silicon reagent (e.g., chlorosilane). | Silyl ester | core.ac.uknottingham.ac.uk |
| 2 | Nucleophilic attack by the amine on the silyl ester's carbonyl carbon. | Tetrahedral intermediate | nih.gov |
| 3 | Collapse of the intermediate to yield the amide and a silanol. | Amide, Silanol | nottingham.ac.uknih.gov |
Beyond esterification and amidation, the carboxylic acid group can undergo other important transformations. A key reaction is its reduction to a primary alcohol. While strong, non-selective reagents like lithium aluminum hydride can achieve this, organosilane-based reductions offer a milder and more chemoselective alternative. rsc.orge-bookshelf.de
The reduction of carboxylic acids using silanes typically requires a catalyst. youtube.com A proposed mechanism involves the in-situ formation of a silyl ester, which is then reduced by another equivalent of the silane (B1218182). rsc.org Various catalytic systems, often involving zinc or other transition metals, have been developed to facilitate this transformation under relatively mild conditions. rsc.org This method is advantageous as it tolerates many other functional groups that might be sensitive to harsher reducing agents. e-bookshelf.de
Another potential reaction, though less common for this specific structure, is decarbonylation. Silacarboxylic acids (where Si is directly bonded to COOH) can release carbon monoxide upon activation. nih.gov While 4-(diethoxymethylsilyl)butyric acid is not a silacarboxylic acid, this highlights the diverse reactivity that can be accessed by incorporating silicon into organic molecules.
Exploration of Oxidative and Reductive Reaction Pathways
The Si-C and Si-O bonds in the silyl moiety are relatively strong and resistant to many chemical reagents. msu.edu However, the Si-C bond can be cleaved under specific, often harsh, oxidative conditions, for instance, using ozone. acs.org More commonly, the oxidation of organosilanes refers to the conversion of a Si-H bond to a Si-OH group. Since this compound lacks a Si-H bond, its silyl group is relatively stable towards oxidation. Catalytic systems using oxidants like hydrogen peroxide can convert organosilanes to silanols, but this is most efficient for hydrosilanes. researchgate.netresearchgate.net
From a reductive standpoint, the silyl group is generally inert. The focus of reductive chemistry for this molecule is on the carboxylic acid group. As discussed previously, the reduction of the carboxylic acid to a primary alcohol is a key transformation. This is typically accomplished using an external reducing agent, such as phenylsilane (B129415) or polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a suitable catalyst. rsc.orge-bookshelf.demsu.edu
Table 4: Catalytic Systems for the Reduction of Carboxylic Acids with Silanes
| Catalyst System | Silane Reductant | Typical Conditions | Reference(s) |
|---|---|---|---|
| Zn(OAc)₂ / N-Methylmorpholine | Phenylsilane (PhSiH₃) | 80 °C, 2-MeTHF | rsc.org |
| Palladium(II) acetate (B1210297) / KF | PMHS | Room Temperature | msu.edu |
| Various Lewis Acids | Various silanes | Elevated Temperatures | youtube.com |
Kinetic Studies of Oxidation Reactions involving Butyric Acid Derivatives
Currently, there is no publicly available scientific literature detailing the kinetic studies of oxidation reactions specifically involving this compound. Research into the reaction kinetics and mechanisms of this particular silicon-containing butyric acid derivative has not been reported in the reviewed sources.
However, kinetic studies on other butyric acid derivatives provide insights into the general principles that could be applicable. These studies often employ techniques such as spectrophotometry to monitor the reaction progress and determine reaction orders, rate constants, and activation parameters.
For instance, research on the oxidation of hydroxybutyric acid salts by metal complexes in alkaline solutions has revealed that reaction rates can be dependent on the concentrations of the oxidant and the butyric acid derivative, as well as the pH of the medium. tubitak.gov.tr In such cases, a proposed mechanism often involves the formation of an intermediate complex between the oxidant and the substrate, followed by a rate-determining decomposition step. tubitak.gov.tr
Another area of investigation for butyric acid derivatives is wet air oxidation, a high-temperature and pressure process used for the treatment of aqueous waste streams. acs.org Studies on butyric acid itself under these conditions have shown that the oxidation follows pseudo-first-order kinetics. acs.org The reaction mechanism is complex, with different activation energies observed at different temperature ranges, suggesting the presence of multiple competing reaction pathways. acs.org
High-temperature gas-phase oxidation of butyric acid has also been explored in jet-stirred reactors. researchgate.net These studies are crucial for understanding combustion processes and reveal the formation of a wide array of smaller molecular weight products, indicating complex decomposition and oxidation pathways. researchgate.net
Interactive Data Table: Representative Kinetic Data for Butyric Acid Derivatives
Since no data exists for this compound, the following table presents a hypothetical structure for how such data might be presented, based on findings for other butyric acid derivatives.
| Reactant | Oxidant | Temperature (K) | Rate Constant (k) | Reaction Order |
| 2-hydroxy butyric acid salt | Ditelluratocuprate(III) | 298.2 - 313.2 | Varies with [OH⁻] and [TeO₄²⁻] | First order in oxidant, fractional in substrate tubitak.gov.tr |
| Butyric Acid | Wet Air Oxidation | 473 - 593 | Dependent on temperature range | Pseudo-first-order acs.org |
| n-Butyric Acid | Hydrogen Peroxide | 303 - 333 | Varies with solvent | Second-order reversible osti.gov |
Advanced Analytical Methodologies for Characterizing 4 Diethoxymethylsilyl Butyric Acid and Its Derivatives
Chromatographic Separation Techniques for Compound Isolation and Purity Assessment
Chromatographic methods are central to the analysis of 4-(Diethoxymethylsilyl)butyric acid, enabling its separation from complex mixtures and the assessment of its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte and its derivatives.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. dss.go.th Since this compound itself has a carboxylic acid group that reduces volatility, a derivatization step is typically required to make it suitable for GC analysis. youtube.com A common approach is silylation, where the active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This process increases the volatility and thermal stability of the analyte. youtube.com
The development of a robust GC method involves optimizing several parameters to achieve efficient separation and sensitive detection. A capillary column is generally used, with a non-polar or medium-polarity stationary phase being a common choice for organosilane analysis. wiley.com For instance, a TG-5SILMS column (30 m × 250 μm × 0.25 μm) has been used effectively for analyzing various dimethyl phenyl silanes. wiley.com The temperature program is critical and typically involves an initial hold followed by a ramp to a final temperature to ensure the elution of all components. wiley.com Flame ionization detection (FID) is a common choice for quantitative analysis due to its high sensitivity for organic compounds. dss.go.thresearchgate.net
Table 1: Illustrative GC Parameters for Analysis of a Silylated Derivative of this compound
| Parameter | Value/Condition | Purpose |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility by converting the carboxylic acid to a TMS ester. youtube.com |
| Column | TG-5SILMS (or similar), 30 m x 0.25 mm ID, 0.25 µm film | Provides separation based on boiling point and polarity. wiley.com |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. wiley.com |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | Separates compounds with different boiling points. wiley.com |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive and quantitative response for carbon-containing compounds. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of polar, non-volatile, or thermally labile compounds, making it an ideal method for the direct analysis of this compound without derivatization. chromatographyonline.com The presence of the carboxylic acid group makes the compound polar, which can present challenges for traditional reversed-phase (RP) HPLC, where such compounds may exhibit poor retention on standard C18 columns. sielc.comsepscience.com
To overcome this, several HPLC strategies can be employed. The use of "aqueous" C18 columns, which are designed to be stable in highly aqueous mobile phases, can improve retention. hplc.eu Another effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing good retention for very polar analytes. chromatographyonline.com Additionally, polar-embedded or polar-endcapped columns can offer alternative selectivity and enhanced retention for polar compounds. chromatographyonline.comfishersci.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. A UV detector is commonly used for detection, set to a low wavelength (e.g., ~200-210 nm) where the carboxyl group absorbs.
Table 2: Exemplary HPLC Conditions for this compound Analysis
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 5 µm | Silica (B1680970) or Amide-based, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes | 95% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 205 nm | UV at 205 nm |
Mass Spectrometric Approaches for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound and its derivatives. It is often coupled with a chromatographic inlet for the analysis of complex mixtures.
Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules directly from a liquid phase, making it perfectly compatible with HPLC. nih.gov For this compound, ESI-MS analysis would typically be performed in negative ion mode, where the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. Analysis in positive ion mode is also possible, which may yield protonated molecules [M+H]⁺ or adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. youtube.com The high-resolution mass measurement provided by modern mass spectrometers allows for the determination of the elemental composition, confirming the chemical formula. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing valuable structural information based on the observed fragmentation patterns. nih.gov
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of MS. nih.gov As with GC-FID, analysis of this compound by GC-MS requires prior derivatization to increase its volatility. nih.gov Following silylation, the resulting TMS ester can be readily analyzed. The mass spectrometer records the mass-to-charge ratio of the ions produced upon electron ionization (EI) of the eluted compound. researchgate.net The resulting mass spectrum serves as a molecular fingerprint, with characteristic fragmentation patterns that can be used for unambiguous identification. For a TMS derivative of this compound, key fragments would arise from the loss of ethoxy groups, the butyric acid chain, and the silyl (B83357) moiety itself. Unexpected gas-phase reactions can sometimes occur within the mass spectrometer, potentially complicating spectral interpretation for organosilanes. wiley.com
Table 3: Expected Mass Fragments in GC-MS of Silylated this compound
| m/z Value | Possible Fragment Identity | Description |
| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl group. |
| [M-45]⁺ | [M-OC₂H₅]⁺ | Loss of an ethoxy group from the silicon atom. |
| [M-73]⁺ | [M-Si(CH₃)₃]⁺ | Loss of the derivatizing TMS group. |
| 147 | [Si(CH₃)₂(OSi(CH₃)₃)]⁺ | A common fragment from silylated compounds. |
| 133 | [SiH(OC₂H₅)₂]⁺ | Fragment corresponding to the diethoxymethylsilyl moiety. |
Spectroscopic Techniques for Molecular Structure Confirmation and Characterization
Spectroscopic techniques like NMR and FTIR provide detailed information about the molecular structure and functional groups present in this compound, serving as a crucial method for its definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the local chemical environment of specific nuclei.
¹H NMR: Provides information on the number and type of hydrogen atoms. For this compound, one would expect to see distinct signals for the protons on the butyric acid chain, the methoxy (B1213986) protons, and the silyl proton (Si-H).
¹³C NMR: Shows the different carbon environments in the molecule, including the carbonyl carbon of the acid, the carbons of the alkyl chain, and the ethoxy carbons.
²⁹Si NMR: This technique is particularly valuable for organosilicon compounds, providing direct information about the silicon environment. rsc.org The chemical shift would be characteristic of a silicon atom bonded to hydrogen, oxygen, and a carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show key absorption bands:
A strong, broad band around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
A sharp, strong band around 1710 cm⁻¹ for the C=O (carbonyl) stretch.
A band around 2150-2250 cm⁻¹ for the Si-H stretch.
Strong bands in the 1000-1100 cm⁻¹ region corresponding to Si-O-C stretching.
Bands around 2850-2980 cm⁻¹ for C-H stretching of the alkyl chains.
Table 4: Summary of Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -COOH | ~10-12 ppm (broad) |
| Si-H | ~4.5-5.0 ppm | |
| -O-CH₂ -CH₃ | ~3.7 ppm (quartet) | |
| α-CH₂ | ~2.3 ppm (triplet) | |
| -O-CH₂-CH₃ | ~1.2 ppm (triplet) | |
| FTIR | O-H (acid) | 2500-3300 cm⁻¹ (broad) |
| C-H (alkyl) | 2850-2980 cm⁻¹ | |
| Si-H | 2150-2250 cm⁻¹ | |
| C=O (acid) | ~1710 cm⁻¹ | |
| Si-O-C | 1000-1100 cm⁻¹ |
Method Validation Protocols and Performance Evaluation for Robust Analytical Procedures
The establishment of robust and reliable analytical procedures is fundamental for the accurate characterization and quantification of this compound and its derivatives. Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. This process involves a series of experiments designed to assess the performance and limitations of the method, ensuring that the data generated are accurate, reproducible, and reliable. The validation protocols for analytical methods targeting this compound adhere to internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH). These protocols are essential for applications in quality control, stability testing, and pharmacokinetic studies.
The validation process encompasses several key parameters, each designed to evaluate a specific aspect of the method's performance. These include linearity, precision, accuracy, and the limits of detection and quantification. By systematically evaluating these parameters, a comprehensive understanding of the method's capabilities and limitations is achieved, ensuring its suitability for routine use in a laboratory setting.
Assessment of Linearity, Precision, and Accuracy
The assessment of linearity, precision, and accuracy forms the cornerstone of analytical method validation for this compound. These parameters collectively demonstrate the method's ability to produce results that are directly proportional to the concentration of the analyte, consistent upon repeated analysis, and close to the true value.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For the analysis of this compound, this is typically evaluated by preparing a series of calibration standards at different concentrations. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the known concentration of the standards. The relationship is considered linear if the correlation coefficient (r²) is close to 1.000.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): This expresses the variation within a single laboratory, accounting for variables such as different days, different analysts, and different equipment.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
The following table provides a hypothetical representation of acceptance criteria for these parameters in a validated analytical method for this compound.
| Parameter | Acceptance Criterion |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 |
| Precision (RSD) | Repeatability (Intra-assay): ≤ 2% |
| Intermediate Precision (Inter-assay): ≤ 3% | |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Determination of Limits of Detection (LOD) and Quantification (LOQ) in Relevant Matrices
The limits of detection (LOD) and quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of this compound that can be reliably detected and quantified, respectively. These parameters are particularly important when analyzing samples where the analyte is present at very low levels, such as in biological fluids or environmental samples. The determination of LOD and LOQ is performed in relevant matrices (e.g., plasma, urine, or a formulation excipient) to account for any potential matrix effects that could influence the analytical signal.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that produces a signal-to-noise ratio (S/N) of typically 3:1.
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is the concentration that produces a signal-to-noise ratio of typically 10:1. At the LOQ, the analytical method must demonstrate acceptable precision and accuracy.
The determination of LOD and LOQ for this compound would typically be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which offer high sensitivity and selectivity. The values for LOD and LOQ are specific to the analytical instrument, the method parameters, and the matrix being analyzed.
Below is an illustrative data table showing potential LOD and LOQ values for this compound in different matrices, as would be determined during method validation.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | Human Plasma | 0.5 ng/mL | 1.5 ng/mL |
| LC-MS/MS | Human Urine | 0.2 ng/mL | 0.7 ng/mL |
| GC-MS | Pharmaceutical Formulation | 10 ng/mL | 30 ng/mL |
Applications of 4 Diethoxymethylsilyl Butyric Acid in Advanced Materials Science
Surface Engineering and Tailored Coating Formulations
The ability of 4-(Diethoxymethylsilyl)butyric acid to form covalent bonds with inorganic substrates while presenting a reactive organic functional group makes it a key component in surface engineering and the formulation of specialized coatings.
Chemical Functionalization of Inorganic Substrates (e.g., Porous Silicon)
The functionalization of inorganic substrates, such as porous silicon (pSi), is a critical area of research for applications ranging from sensing to drug delivery. The native silicon hydride (Si-H) surface of freshly prepared pSi is often unstable and prone to oxidation. wayne.edu Covalent modification of these surfaces with organosilanes like this compound can impart significant stability and introduce new chemical functionalities. wayne.eduwayne.edu
The diethoxymethylsilyl group of the molecule can react with the hydroxyl groups present on an oxidized silicon surface or directly with the silicon hydride bonds under certain conditions, leading to the formation of stable silicon-oxygen-silicon (Si-O-Si) or silicon-silicon (Si-Si) linkages. This process effectively grafts the butyric acid moiety onto the pSi surface. The terminal carboxylic acid group can then be used for further chemical transformations, such as the attachment of biomolecules or other functional polymers. This surface modification can improve the stability of the material and its performance in various applications. nih.govresearchgate.net For instance, functionalized pSi surfaces have been investigated as substrates for desorption electrospray ionization mass spectrometry (DESI-MS), where the modified surface enhances signal stability and limits of detection. nih.gov
Role as a Silane (B1218182) Coupling Agent in Interfacial Adhesion
Silane coupling agents are crucial for improving the adhesion between dissimilar materials, particularly between inorganic fillers or reinforcements and organic polymer matrices. shinetsusilicone-global.com These agents, with the general structure Y-R-SiX₃, possess an inorganic-reactive group (X) and an organo-reactive group (Y). dtic.mil In the case of this compound, the diethoxymethylsilyl end serves as the inorganic-reactive part, while the butyric acid group can interact with a polymer matrix.
The mechanism of action involves the hydrolysis of the ethoxy groups on the silane to form reactive silanols. These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, such as glass or silica (B1680970), forming a durable covalent bond. thenanoholdings.com The butyric acid tail of the molecule then extends away from the surface and can form hydrogen bonds or even covalent linkages with the polymer matrix, effectively bridging the interface and enhancing adhesion. elsevierpure.com This improved interfacial adhesion is critical for the mechanical properties and durability of composite materials.
Table 1: Functional Groups Involved in Silane Coupling
| Component | Functional Group on this compound | Interacting Group on Substrate/Matrix | Bond Type |
| Inorganic Substrate | Diethoxymethylsilyl (after hydrolysis to silanol) | Hydroxyl (-OH) | Covalent (Si-O-Substrate) |
| Organic Polymer | Carboxylic Acid (-COOH) | Amine, Hydroxyl, etc. | Hydrogen Bonding, Covalent |
Incorporation into Polymeric Systems and Composite Materials
The dual functionality of this compound also allows for its direct incorporation into polymeric systems, leading to the creation of novel composite materials with tailored properties.
Design of Novel Crosslinking Agents and Polymer Modifiers
By reacting the carboxylic acid group of this compound with a polymer backbone, the silyl (B83357) functionality can be introduced as a pendent group. These silyl groups can then undergo hydrolysis and condensation reactions, leading to the formation of crosslinks between polymer chains. This crosslinking can significantly improve the mechanical strength, thermal stability, and solvent resistance of the polymer. The ability to control the degree of crosslinking by adjusting the amount of the silane modifier allows for the fine-tuning of the material's properties for specific applications. shinetsusilicone-global.com
Synthesis and Characterization of Organosilica Hybrid Materials
Organosilica hybrid materials are a class of composites that incorporate organic components into an inorganic silica network at the molecular level. The sol-gel process is a common method for synthesizing these materials, often utilizing organoalkoxysilanes as precursors. While direct research on this compound in this specific context is not widely published, its structure is analogous to other organosilanes used for creating periodic mesoporous organosilicas (PMOs). In such syntheses, the co-condensation of a silica source like tetraethylorthosilicate (TEOS) with an organosilane results in a hybrid material where the organic groups are integral to the silica framework. The properties of the resulting material, such as surface area and pore size, are influenced by the nature of the organic group.
Development of Functional Thin Films and Layered Structures
The creation of functional thin films and layered structures is essential for a wide range of technologies, including electronics, sensors, and coatings. nih.govbeilstein-journals.org Molecular Layer Deposition (MLD) is a technique that allows for the growth of organic and hybrid organic-inorganic thin films with atomic-level control. nih.gov
The bifunctional nature of molecules like this compound makes them suitable candidates for MLD processes. In a typical MLD cycle, one functional group of the molecule reacts with the substrate surface in a self-limiting manner. The other functional group then provides a reactive site for the subsequent layer. This layer-by-layer approach enables the construction of highly uniform and conformal thin films with precisely controlled thickness and composition. beilstein-journals.org The incorporation of this compound into such films could impart specific properties, such as hydrophilicity or the ability to bind other molecules, depending on the orientation and availability of the carboxylic acid groups. These functional thin films have potential applications in areas like organic solar cells and sensor devices. researchgate.net
Precursors for Fabricating Silica-Based Films
Organofunctional silanes are crucial as precursors in the sol-gel process for creating thin silica-based films with tailored properties. The general approach involves the hydrolysis and condensation of the silane precursor to form a stable, cross-linked inorganic network on a substrate.
Detailed research findings show that the functionality of the organic group attached to the silicon atom is critical in determining the final properties of the film. For instance, studies have successfully synthesized silica nanoparticle precursors with covalently attached bioactive agents like curcumin (B1669340) and benzoic acid. mdpi.com These precursors were then grafted onto polyvinyl alcohol (PVA) to form active packaging films with significant antibacterial and antioxidant properties. mdpi.com This method demonstrates how a functional group on the silane, analogous to the butyric acid group, can impart specific activities to the final material. mdpi.com
Similarly, other organosilicon precursors are being explored for specialized applications. 4-(trimethylsilyl)morpholine, for example, has been used as a single-source precursor to deposit silicon oxycarbonitride (SiCNO) films via plasma-enhanced chemical vapor deposition (PECVD). nih.gov The resulting films exhibit refractive indices and bandgaps suitable for use as antireflective coatings or dielectric layers in electronics. nih.gov Research into hybrid films based on fluorinated silica materials also highlights the versatility of this approach, where precursors like tetraethylorthosilicate (TEOS) and triethoxymethylsilane (B1582157) (MTES) are used to create hydrophobic surfaces. mdpi.com The compound this compound fits within this class of materials, offering a dual functionality: the silyl group for network formation and the butyric acid group for subsequent surface modification or to influence the film's chemical affinity.
Table 1: Examples of Organosilicon Precursors and Their Applications in Film Fabrication
| Precursor Name | Film Type | Key Application/Property | Source |
| Curcumin-substituted silica precursor | PVA-SNP-cur | Antibacterial & antioxidant packaging | mdpi.com |
| 4-(trimethylsilyl)morpholine | Silicon Oxycarbonitride (SiCNO) | Antireflective & dielectric layers | nih.gov |
| TEOS, MTES, HDTMES with PFOA | Fluorinated Hybrid Silica | Hydrophobic & antireflective coatings | mdpi.com |
Research into Low-Dielectric Constant Interlayer Materials
In the field of microelectronics, as transistor dimensions shrink, the delay in signal propagation through the interconnecting wiring (RC delay) becomes a major limiting factor. researchgate.net To mitigate this, researchers are actively seeking to replace the traditional interlayer dielectric material, silicon dioxide (SiO₂), with materials that have a lower dielectric constant (low-k). researchgate.netbohrium.com
Organosilicon precursors are at the forefront of this research. The strategy is to incorporate organic groups into the silica network. These groups, such as alkyl chains, create more volume and have lower polarizability compared to Si-O bonds, which effectively reduces the material's dielectric constant. mdpi.com Carbon-doped silica (SiCOH) materials, for instance, have shown promise, with some made from a Diethoxymethylsilane (DEMS) precursor exhibiting particularly good mechanical and dielectric properties. mdpi.com
The key requirements for these low-k materials are not only a low dielectric constant but also high thermal stability (to withstand manufacturing temperatures above 400 °C), strong mechanical properties, and low moisture absorption. bohrium.commdpi.com While silsesquioxane-based materials can offer low dielectric constants (in the range of 2.6–3.2), they have often struggled with poor mechanical strength. mdpi.com The structure of this compound, with its methyl and butyric acid groups, is well-suited for this application. The Si-C bonds and the organic moieties can introduce porosity and lower the material's density and polarity, contributing to a reduced dielectric constant. mdpi.com
Emerging Applications in Chemical Sensing and Separation Technologies
The dual functionality of this compound also positions it as a valuable component in technologies that rely on precisely controlled surface chemistry, such as biosensors and separation membranes.
Components in Biosensor Platforms
Electrochemical biosensors are devices that use a biological recognition element (like an enzyme or antibody) integrated with a transducer to detect a target analyte. researchgate.net The performance of these sensors often depends on the successful immobilization of the biorecognition element onto the sensor surface while maintaining its activity.
Organofunctional silanes provide a robust method for surface modification. The silane end of the molecule can anchor it to an inorganic substrate (like silicon, glass, or metal oxides), while the organic functional group can be used to attach the biological component. Research has shown that organic interlayers can significantly modify the electronic properties of semiconductor devices. researchgate.net For example, an organic layer of nih.govnih.gov-phenyl C61-butyric acid methyl ester has been used to alter the barrier height of a diode, demonstrating that the butyric acid moiety can play a key role in the electronic interface. researchgate.net
In this context, this compound could be used to functionalize a sensor surface. The diethoxymethylsilyl group would form a stable covalent bond with the sensor's substrate. The terminal carboxylic acid group of the butyric acid chain would then be available for standard bioconjugation chemistries, such as EDC/NHS coupling, to immobilize proteins, DNA, or other receptor molecules, forming the core of a biosensor platform. nih.gov
Enhancement of Gas Separation Membranes
Membrane-based gas separation is an energy-efficient technology used for processes like CO₂ capture from biogas. researchgate.net The performance of these membranes depends on both permeability (how fast gas moves through) and selectivity (how well it separates one gas from another). A major area of research is in mixed matrix membranes (MMMs), where filler particles are dispersed within a polymer matrix to improve separation properties. matec-conferences.org
A significant challenge in MMMs is ensuring good adhesion between the inorganic filler and the organic polymer matrix to avoid defects. mdpi.com Functionalizing the filler particles with a coupling agent is a common solution. Recent studies have demonstrated that modifying zeolite Y filler particles with an aminosilane (B1250345) significantly improves their dispersion and adhesion within a Pebax® polymer matrix. mdpi.com This modification led to a more than 100% enhancement in CO₂ permeability and a 35% increase in the CO₂/CH₄ separation factor, attributed to the favorable interaction of the amino groups with CO₂. mdpi.com
This provides a direct analogue for the potential application of this compound. It could be used to functionalize filler particles like silica or zeolites. The silyl group would bind to the filler, and the butyric acid chain would interface with the polymer matrix. The polar carboxylic acid group could enhance the membrane's affinity for polar gases like CO₂, potentially improving the selectivity for CO₂/CH₄ separation, similar to the effect observed with aminosilanes. mdpi.comnih.gov
Table 2: Research Findings on Functionalized Membrane Components
| Membrane System | Functionalization | Key Finding | Source |
| Pebax® with Zeolite Y | Aminosilane-functionalized zeolite | >100% increase in CO₂ permeability, 35% increase in CO₂/CH₄ selectivity | mdpi.com |
| Polyimide with Calixarenes | p-tert-Butylcalix nih.govarene filler | Enhanced CO₂/N₂ and CO₂/CH₄ selectivity | nih.gov |
| 6FDA-mDAT with SAPO-34 | SAPO-34 zeolite filler | ~100% increase in CO₂ permeability, 44% increase in CO₂/CH₄ selectivity | matec-conferences.org |
Graphene Aerogel Functionalization for Multifunctional Materials
Graphene aerogels are extremely lightweight, highly porous materials with a large surface area, making them attractive for applications ranging from adsorption to energy storage and sensing. nih.gov These three-dimensional networks are often prepared from graphene oxide, which has oxygen-containing functional groups (hydroxyl, epoxy) on its surface. nih.gov
To create multifunctional materials, these aerogels are often functionalized with other molecules to add new properties. nih.gov For instance, a graphene aerogel's ability to adsorb specific toxins can be enhanced by attaching molecules with a high affinity for the target. nih.gov
This compound is an excellent candidate for the functionalization of graphene aerogels. The diethoxymethylsilyl group can react with the hydroxyl groups on the surface of graphene oxide, covalently grafting the molecule onto the aerogel's framework during its synthesis. This would result in an aerogel decorated with butyric acid chains. These carboxylic acid groups could then serve as sites for further chemical modification or act as recognition sites themselves, potentially improving the aerogel's capacity for adsorbing specific molecules or enhancing its performance as a component in a biosensor. nih.govnih.gov
4 Diethoxymethylsilyl Butyric Acid As a Versatile Synthetic Precursor and Intermediate
Synthesis of Novel Organosilicon Carboxylic Acid Derivatives
The presence of the diethoxymethylsilyl group in 4-(diethoxymethylsilyl)butyric acid allows for its transformation into a variety of novel organosilicon carboxylic acid derivatives. The silicon-carbon bond and the reactive sites on the silicon atom are central to its synthetic utility. rsc.orgwikipedia.org The diethoxy groups can be readily hydrolyzed to form silanols, which can then undergo condensation reactions to form siloxanes. This reactivity is fundamental to the synthesis of new silicon-containing polymers and materials. wiley-vch.de
Furthermore, the carboxylic acid group can be converted into a wide array of functional groups, such as esters, amides, and acid chlorides, using standard organic synthesis methods. These transformations, coupled with reactions at the silicon center, open pathways to a diverse family of organosilicon compounds. For instance, the butyric acid chain can be modified to introduce additional functionalities, leading to bifunctional organosilanes with potential applications in surface modification and as coupling agents.
Below is a table illustrating potential derivatives of this compound and their prospective applications.
| Derivative Name | Potential Synthetic Route | Potential Application |
| Poly(4-(oxymethylsilyl)butyric acid) | Hydrolysis and condensation of the diethoxymethylsilyl group | Precursor for silicone-based materials, coatings |
| 4-(Trihydroxysilyl)butyric acid | Complete hydrolysis of the diethoxymethylsilyl group | Water-soluble silane (B1218182) coupling agent, surface modifier |
| N-Alkyl-4-(diethoxymethylsilyl)butanamide | Amidation of the carboxylic acid group | Intermediate for functionalized silicones, potential bioactive molecule |
| Methyl 4-(diethoxymethylsilyl)butanoate | Esterification of the carboxylic acid group | Precursor for further chemical modifications, model compound for reactivity studies |
Facilitation of Complex Molecule Synthesis
The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules, including those with potential biological activity.
Butyric acid and its various derivatives have been recognized for their antimicrobial properties. nih.govmdpi.comnih.gov They can inhibit the growth of various microorganisms, and this activity can be tuned by chemical modification. mdpi.com The incorporation of a silicon-containing moiety, such as the diethoxymethylsilyl group, into a butyric acid structure could lead to new antimicrobial agents with unique properties. Organosilicon compounds have been explored for the development of antimicrobial drugs, and polymers containing silicon have been used for the controlled release of such agents. icm.edu.pl
The synthesis of a derivative of butyric acid, N-[2-(2-Butyrylamino-ethoxy)-ethyl]-butyramide, has been shown to inhibit the growth of Staphylococcus aureus. mdpi.com This suggests that amide derivatives of butyric acid are promising candidates for antimicrobial activity. By analogy, amide derivatives of this compound could be synthesized and evaluated for their potential as antimicrobial agents. The silyl (B83357) group might influence the compound's lipophilicity and cell membrane permeability, potentially enhancing its efficacy or altering its spectrum of activity.
Butyric acid derivatives have found applications in agriculture, for instance, as components of animal feed to promote growth and gut health. nih.govosti.gov Furthermore, the structural features of certain organosilicon compounds can be beneficial in an agricultural context. The development of chiral β-substituted γ-amino-butyric acid (GABA) derivatives, which can be accessed through reactions involving silyl acetals, highlights the importance of silyl-functionalized building blocks in creating pharmaceutically and potentially agriculturally relevant molecules. rsc.orgresearchgate.netrsc.org
This compound could serve as a starting material for the synthesis of novel plant growth regulators or pesticides. The carboxylic acid function can be used to attach the molecule to other active components, while the silyl group could modulate the compound's uptake, transport, and stability in plants and soil. The controlled hydrolysis of the diethoxymethylsilyl group could also be a mechanism for the slow release of an active substance.
Contributions to the Synthesis of Advanced Organic Materials
Organosilicon polymers, such as polysiloxanes and polycarbosilanes, are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. wikipedia.orgwiley-vch.de These characteristics make them valuable in a wide range of applications, from high-performance elastomers and resins to precursors for ceramic materials. researchgate.netdtic.mil Carboxylic acid-functionalized organosilanes can act as monomers or cross-linking agents in the synthesis of such advanced materials.
This compound is a prime candidate for incorporation into organosilicon polymer structures. The carboxylic acid group can be polymerized with diols or diamines to form polyesters or polyamides, respectively, with silyl groups pending from the polymer backbone. Alternatively, the diethoxymethylsilyl group can be hydrolyzed and condensed to form a polysiloxane network, where the butyric acid moiety provides functionality for further reactions, such as grafting other polymers or attaching specific molecules. This approach allows for the creation of functional inorganic-organic hybrid materials with tailored properties for applications in coatings, adhesives, and biomedical devices.
The table below summarizes the potential roles of this compound in the synthesis of advanced materials.
| Material Type | Role of this compound | Potential Properties and Applications |
| Functional Polysiloxanes | Monomer or cross-linker | Enhanced thermal stability, tunable surface properties, use in specialty coatings and sealants |
| Hybrid Polyesters/Polyamides | Silyl-functionalized monomer | Improved flexibility and gas permeability, potential for biomedical applications |
| Ceramic Precursors | Component of a pre-ceramic polymer | Formation of silicon carbide or silicon oxycarbide materials upon pyrolysis, high-temperature applications |
Biological and Biochemical Studies of Butyric Acid Moieties in Organosilicon Contexts
Investigation of Microbial Metabolism and Bioproduction Pathways Relevant to Butyric Acid
The microbial production of butyric acid, a four-carbon short-chain fatty acid (SCFA), is a well-documented anaerobic fermentation process carried out by a specialized group of gut-dwelling bacteria. wikipedia.orgclevelandclinic.org These bacteria play a crucial role in the health of the host by converting dietary fibers into butyrate (B1204436), which serves as a primary energy source for colonocytes. wikipedia.orgnih.gov
The biosynthesis of butyrate predominantly follows the acetyl-CoA pathway. This process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. researchgate.net A series of reduction reactions then converts acetoacetyl-CoA to butyryl-CoA. wikipedia.org Finally, butyryl-CoA is converted to butyrate through one of two primary terminal pathways:
Butyrate Kinase Pathway: This pathway involves the phosphorylation of butyryl-CoA to butyryl-phosphate by phosphotransbutyrylase, followed by the conversion of butyryl-phosphate to butyrate by butyrate kinase, a reaction that also generates ATP. ontosight.aiwikipedia.orgfrontiersin.org
Butyryl-CoA:acetate (B1210297) CoA-transferase Pathway: In this pathway, a CoA-transferase enzyme facilitates the transfer of the CoA moiety from butyryl-CoA to an acetate molecule, yielding butyrate and acetyl-CoA. researchgate.netfrontiersin.org
Key microorganisms known for their butyrate-producing capabilities are found within the Firmicutes phylum and include species from the genera Clostridium, Eubacterium, Faecalibacterium, and Roseburia. wikipedia.orgnih.gov
| Butyrate Production Pathway | Key Enzymes | Key Microbial Genera |
| Acetyl-CoA Pathway | Acetyl-CoA acetyltransferase, 3-hydroxybutyryl-CoA dehydrogenase, Crotonase, Butyryl-CoA dehydrogenase | Clostridium, Eubacterium, Faecalibacterium, Roseburia |
| Terminal Step: Butyrate Kinase Pathway | Phosphotransbutyrylase, Butyrate kinase | Clostridium |
| Terminal Step: CoA-transferase Pathway | Butyryl-CoA:acetate CoA-transferase | Faecalibacterium, Roseburia |
Advancements in Fermentative Production Technologies for Butyrate
Industrial production of butyrate has seen significant advancements aimed at improving yield, productivity, and cost-effectiveness. Traditional batch fermentation methods are often limited by product inhibition and substrate depletion. To overcome these limitations, fed-batch and continuous fermentation strategies have been developed. These advanced methods allow for the controlled feeding of substrates and the removal of products, leading to higher butyrate concentrations and prolonged productivity.
Furthermore, integrated fermentation and recovery processes, such as membrane bioreactors and liquid-liquid extraction, are being explored to continuously remove butyrate from the fermentation broth, thereby reducing its inhibitory effects on the producing microorganisms and simplifying downstream processing.
Application of Genetic Engineering and Synthetic Biology in Butyrate Biosynthesis
The advent of genetic engineering and synthetic biology has opened new avenues for enhancing butyrate production. Metabolic engineering strategies are being applied to both native butyrate producers and non-native hosts like Escherichia coli. These strategies often involve:
Deletion of competing pathways: Knocking out genes involved in the synthesis of competing byproducts, such as acetate and ethanol (B145695), can redirect metabolic flux towards butyrate.
Pathway optimization: Introducing heterologous genes from different organisms can create more efficient butyrate production pathways.
CRISPR-Cas9 technology: This powerful gene-editing tool is being used to make precise modifications to the genomes of butyrate-producing bacteria to improve their performance.
These genetic modifications have the potential to significantly increase the titer, yield, and productivity of microbial butyrate production, making it a more economically viable process.
Interplay with Cellular Metabolic Networks
Butyrate produced in the gut is readily absorbed by the host and plays a significant role in cellular metabolism, particularly in colonocytes. wikipedia.orgnih.gov The presence of a diethoxymethylsilyl group on the butyric acid molecule would introduce a novel chemical entity, and its interaction with cellular metabolic networks would be speculative. However, the butyrate moiety would likely still exert some of its characteristic effects.
Exploring Roles in Energy Metabolism
Butyrate is a preferred energy source for colonocytes, where it is metabolized through β-oxidation in the mitochondria to produce acetyl-CoA. wikipedia.orgnih.gov This acetyl-CoA then enters the Krebs cycle, also known as the citric acid cycle, to generate ATP, the primary energy currency of the cell. researchgate.net Butyrate's role in energy metabolism is crucial for maintaining the health and integrity of the colonic epithelium. nih.gov
Studies have shown that butyrate can enhance mitochondrial function, particularly under conditions of oxidative stress. nih.govdntb.gov.ua It has been observed to increase respiratory parameters linked to ATP production and to modulate mitochondrial respiration towards a common, more efficient set-point. nih.gov The presence of a silicon-containing functional group could potentially influence the transport of the molecule across mitochondrial membranes or its interaction with metabolic enzymes, but this remains to be investigated.
| Metabolic Process | Role of Butyrate | Potential Influence of Organosilicon Moiety |
| β-Oxidation | Serves as a substrate for β-oxidation to produce acetyl-CoA. wikipedia.orgnih.gov | Could sterically hinder enzymatic activity or alter transport into mitochondria. |
| Krebs Cycle | Acetyl-CoA derived from butyrate enters the Krebs cycle for ATP production. researchgate.net | Unlikely to directly participate, but could influence overall metabolic flux. |
| Mitochondrial Respiration | Enhances mitochondrial function and ATP production. nih.govdntb.gov.ua | Unknown, could potentially alter mitochondrial membrane potential or enzyme kinetics. |
Epigenetic Regulatory Mechanisms of Related Compounds
Butyrate is a well-established histone deacetylase (HDAC) inhibitor. nih.govnih.govpnas.org By inhibiting HDACs, butyrate promotes the acetylation of histones, leading to a more relaxed chromatin structure. wikipedia.org This "open" chromatin state allows for the transcription of various genes, influencing a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.govnih.gov
The epigenetic effects of butyrate are particularly relevant in the context of its anti-inflammatory and anti-cancer properties. pnas.orgoup.com For example, butyrate's inhibition of HDACs can lead to the expression of genes that suppress inflammation and induce apoptosis in cancer cells. pnas.org
The introduction of a diethoxymethylsilyl group to the butyric acid backbone would create a novel molecule with unknown epigenetic activity. It is possible that the silyl (B83357) group could alter the molecule's ability to interact with the active site of HDAC enzymes, potentially modifying its inhibitory potency. Further research would be necessary to determine the specific epigenetic effects of "4-(Diethoxymethylsilyl)butyric acid."
Environmental Biotransformation and Biodegradation Potential
The environmental fate of "this compound" would be determined by the susceptibility of its chemical bonds to abiotic and biotic degradation processes. Organosilicon compounds, particularly those with silicon-oxygen bonds, can undergo hydrolysis. researchgate.net The silicon-carbon bond, however, is generally more resistant to cleavage. researchgate.net
Research on the biodegradation of organosilicon compounds has shown that while some, like linear and branched siloxanes, are persistent, others containing hydrolyzable groups can be more readily degraded. nih.gov The hydrolysis of these compounds can yield silicon-free organic intermediates that are then susceptible to microbial degradation. researchgate.netnih.gov
In the case of "this compound," the diethoxymethylsilyl group would likely be the initial point of attack. Hydrolysis of the Si-O-C bonds would release ethanol and a silylated carboxylic acid. The ultimate biodegradability of the molecule would depend on the microbial cleavage of the silicon-carbon bond of the resulting butyric acid derivative. While challenging, some microorganisms may possess or could be engineered to express enzymes capable of such biotransformations. The butyric acid portion, once cleaved, would be readily biodegradable by a wide range of microorganisms.
Theoretical and Computational Studies on 4 Diethoxymethylsilyl Butyric Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For 4-(diethoxymethylsilyl)butyric acid, these calculations can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.
Detailed Conformational Analysis and Energetic Landscapes
The flexible nature of the butyric acid chain and the rotatable bonds around the silicon atom in this compound give rise to a complex potential energy surface with numerous possible conformations. A thorough conformational analysis would involve systematically rotating the key dihedral angles to map out the energetic landscape and identify the most stable conformers.
Studies on similar short-chain carboxylic acids, such as acetic acid, have shown that the syn conformation of the O=C-O-H dihedral angle is generally more stable than the anti conformation, often by several kcal/mol in the gas phase. nih.govchemrxiv.org This preference is expected to hold for the carboxylic acid group in this compound.
The butyl chain introduces additional degrees of freedom. Rotations around the C-C single bonds would lead to various gauche and anti arrangements. The energetic landscape would likely show several local minima corresponding to different folded and extended forms of the alkyl chain. The global minimum would represent the most stable three-dimensional structure of the molecule.
Table 1: Illustrative Conformational Energy Profile for Key Dihedral Angles in a Butyric Acid Analogue
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |
| O=C-O-H | syn | 0.0 |
| O=C-O-H | anti | 4.0 - 6.0 |
| Cα-Cβ-Cγ-Si | anti | 0.0 |
| Cα-Cβ-Cγ-Si | gauche | 0.8 - 1.2 |
Note: These values are illustrative and based on typical energy differences found in similar molecules. Actual values for this compound would require specific calculations.
Elucidation of Electronic Structure and Bonding Characteristics
The electronic structure of this compound is characterized by a combination of covalent bonds with varying degrees of polarity. The Si-C bond is longer and weaker than a C-C bond, with a typical length of around 1.86 pm. encyclopedia.pub Due to the higher electronegativity of carbon compared to silicon, this bond is polarized towards the carbon atom. wikipedia.org
The Si-O bonds in the diethoxymethylsilyl group are strong and highly polarized towards the oxygen atoms. wikipedia.org The carboxylic acid group features a polarized C=O double bond and a C-O single bond, which are crucial for its acidic properties and ability to form hydrogen bonds.
Quantum chemical calculations can provide precise values for bond lengths, bond angles, and atomic charges. These calculations would likely show a significant partial positive charge on the silicon atom and partial negative charges on the oxygen atoms of the ethoxy and carboxyl groups. This charge distribution is key to understanding the molecule's reactivity.
Table 2: Predicted Bond Lengths and Mulliken Atomic Charges based on Analogous Compounds
| Bond | Predicted Bond Length (Å) | Atom | Predicted Mulliken Charge (e) |
| Si-C (alkyl) | 1.86 - 1.89 | Si | +1.0 to +1.5 |
| Si-O | 1.63 - 1.66 | O (ethoxy) | -0.6 to -0.8 |
| C=O | 1.20 - 1.23 | O (carbonyl) | -0.5 to -0.7 |
| C-O (carboxyl) | 1.34 - 1.37 | C (carbonyl) | +0.6 to +0.8 |
Note: These values are estimations derived from computational studies on organosilanes and carboxylic acids and would need to be confirmed by specific calculations for the target molecule.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, providing insights into the feasibility and energetics of different chemical transformations.
Characterization of Transition States and Reaction Energetics
A key reaction for the diethoxymethylsilyl group is hydrolysis, where the Si-O-Et bonds are cleaved in the presence of water to form silanols (Si-OH) and ethanol (B145695). Computational studies on the hydrolysis of similar silyl (B83357) ethers and alkoxysilanes have shown that this reaction can be catalyzed by both acids and bases. acs.orgacs.org
A computational investigation would involve locating the transition state structures for the hydrolysis reaction. This would allow for the calculation of the activation energy, which determines the reaction rate. The reaction would likely proceed through a hypervalent silicon intermediate, where water attacks the silicon atom. soci.org The carboxylic acid group within the same molecule could potentially act as an intramolecular catalyst.
Another potential reaction is the esterification of the carboxylic acid group. Modeling this reaction would involve calculating the energy profile for the reaction with an alcohol, proceeding through a tetrahedral intermediate.
Solvent Effects and Reaction Pathway Optimization
The solvent environment can significantly influence reaction rates and equilibria. rsc.org Computational models can account for solvent effects using either implicit continuum models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. rsc.orgbawue.de
For the hydrolysis of the diethoxymethylsilyl group, polar protic solvents like water would not only act as a reagent but also stabilize the charged intermediates and transition states, thereby accelerating the reaction. rsc.org In contrast, nonpolar aprotic solvents would likely lead to a slower reaction rate.
Computational studies can be used to optimize reaction pathways by exploring the effects of different solvents, temperatures, and catalysts on the reaction energetics. rsc.org For instance, modeling the hydrolysis in different pH conditions could reveal the optimal conditions for either promoting or preventing this reaction.
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound molecules and their interactions with each other and with a solvent over time. nih.gov These simulations are particularly useful for studying processes like self-assembly.
Carboxylic acids are well-known to form strong hydrogen-bonded dimers in both the solid state and in nonpolar solvents. nih.gov MD simulations of this compound in a nonpolar solvent would likely show the formation of stable centrosymmetric dimers, where the carboxyl groups of two molecules interact via a pair of O-H···O=C hydrogen bonds.
In aqueous solution, the situation is more complex. While the hydrophobic alkylsilyl portion of the molecule would tend to avoid water, the polar carboxylic acid group would readily interact with water molecules through hydrogen bonding. nih.gov This amphiphilic character suggests that at certain concentrations, these molecules could self-assemble into larger structures like micelles or monolayers at interfaces. MD simulations have been used to study the self-assembly of alkylsilane monolayers on surfaces, a process driven by both the covalent bonding of the silane (B1218182) to the surface and the van der Waals interactions between the alkyl chains. bawue.dempg.de Similar principles would govern the self-assembly of this compound in various environments.
Future Perspectives and Emerging Research Avenues for 4 Diethoxymethylsilyl Butyric Acid
Integration into Nanotechnology and Advanced Nanosystems
The unique structure of 4-(Diethoxymethylsilyl)butyric acid, featuring both a hydrolyzable diethoxymethylsilyl group and a terminal carboxylic acid, positions it as a prime candidate for the surface functionalization of nanoparticles and the development of advanced nanosystems. The silyl (B83357) group can form stable siloxane bonds with the hydroxyl groups present on the surface of many inorganic nanoparticles, such as silica (B1680970), titania, and zirconia. Simultaneously, the carboxylic acid group provides a versatile handle for further chemical modifications, including the attachment of bioactive molecules, polymers, or fluorescent dyes.
Future research could explore the use of this compound to create self-assembled monolayers (SAMs) on various substrates. These SAMs could be designed to control surface properties like wettability, adhesion, and biocompatibility. For instance, nanoparticles functionalized with this compound could exhibit improved dispersion in polymeric matrices, leading to the development of high-performance nanocomposites with enhanced mechanical and thermal properties.
Table 1: Potential Nanotechnology Applications of this compound
| Application Area | Potential Role of this compound | Desired Outcome |
| Nanocomposites | Surface modifier for inorganic fillers | Improved dispersion and interfacial adhesion |
| Biomedical Imaging | Linker for attaching contrast agents to nanoparticles | Targeted delivery and enhanced imaging |
| Drug Delivery | Shell component of core-shell nanoparticles | Controlled release and targeted delivery |
| Sensors | Functionalization of sensor surfaces | Enhanced sensitivity and selectivity |
Development of Sustainable Synthesis Routes and Green Chemistry Applications
The industrial synthesis of organosilanes often relies on hydrosilylation reactions, which traditionally use platinum-based catalysts. While effective, these catalysts are expensive and raise environmental concerns. A significant avenue for future research is the development of sustainable and cost-effective synthesis routes for this compound.
Recent advancements in catalysis have shown the potential of using earth-abundant and more environmentally benign transition metals, such as cobalt, for hydrosilylation reactions. Investigating the use of such catalysts for the synthesis of this compound could lead to greener and more economical production processes. Furthermore, exploring biocatalytic or enzymatic approaches for its synthesis would align with the principles of green chemistry, potentially offering high selectivity and milder reaction conditions. The use of renewable starting materials and solvent-free reaction conditions are other key areas for future investigation to enhance the sustainability of its production.
Fostering Multidisciplinary Research at the Interface of Materials Science and Biochemical Engineering
The dual functionality of this compound makes it a fascinating subject for multidisciplinary research, particularly at the intersection of materials science and biochemical engineering. The carboxylic acid group can be readily used to immobilize enzymes or other biomolecules onto solid supports, such as silica or polymer beads. This could lead to the development of novel heterogeneous catalysts with improved stability and reusability for various biotechnological processes.
In the realm of biomaterials, this compound could be used to modify the surfaces of medical implants to improve their biocompatibility and reduce the risk of rejection. The carboxylic acid can be used to attach polyethylene (B3416737) glycol (PEG) chains to create protein-resistant surfaces or to immobilize specific peptides that promote cell adhesion and tissue integration.
Table 2: Potential Multidisciplinary Research Directions
| Research Area | Specific Application | Scientific Goal |
| Biocatalysis | Enzyme immobilization on functionalized supports | Development of robust and recyclable biocatalysts |
| Tissue Engineering | Surface modification of scaffolds | Promotion of cell growth and tissue regeneration |
| Biomedical Devices | Coating of implants and biosensors | Enhancement of biocompatibility and performance |
| Bio-inspired Materials | Creation of hybrid organic-inorganic materials | Mimicking natural structures and functions |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-(Diethoxymethylsilyl)butyric acid to maximize yield and purity?
- Methodological Answer : The synthesis of silylated carboxylic acids typically involves reacting a carboxylate precursor (e.g., butyric acid derivatives) with diethoxymethylsilane under anhydrous conditions. A palladium catalyst (e.g., Pd/C) and a base (e.g., sodium carbonate) in toluene at 80–100°C for 6–12 hours are common parameters . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in 3:1 hexane/EtOAc) and confirm purity via HPLC (>95%) .
Q. How can the structure of this compound be reliably characterized?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ²⁹Si), FTIR, and high-resolution mass spectrometry (HRMS). Key spectral signatures include:
- ¹H NMR : δ 1.2–1.4 ppm (triplet, -OCH₂CH₃), δ 3.7–3.9 ppm (quartet, -OCH₂CH₃), δ 2.5–2.7 ppm (multiplet, -CH₂COOH) .
- ²⁹Si NMR : δ 10–15 ppm (silyl group) .
- FTIR : 1700–1720 cm⁻¹ (C=O stretch), 1050–1100 cm⁻¹ (Si-O-C) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Avoid inhalation or skin contact by using PPE (gloves, lab coat, goggles) and working in a fume hood. Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a safety data sheet (SDS) for emergency protocols .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. Polar aprotic solvents (e.g., DMF) increase hydrolysis risk, while non-polar solvents (e.g., toluene) enhance stability. At 25°C, degradation rates rise by ~5% per week in humid environments; anhydrous storage at -20°C reduces this to <1% .
Q. What strategies resolve contradictions in reported biological activity data for silylated carboxylic acids?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual silanol byproducts) or assay variability. Perform batch-to-batch purity analysis via LC-MS and validate bioactivity in multiple assays (e.g., antimicrobial testing against Gram-positive/-negative bacteria with positive/negative controls) .
Q. Can this compound serve as a ligand in coordination chemistry?
- Methodological Answer : Test its ligand capacity by reacting with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry. The carboxylic acid and silyl ether groups may enable chelation, but steric hindrance from ethoxy groups could limit binding efficiency .
Research Gaps and Challenges
- Mechanistic Insights : Limited data on the hydrolysis kinetics of the silyl ether group under physiological conditions.
- Toxicity Profiles : No comprehensive studies on ecotoxicological impacts or biodegradation pathways .
- Material Science Applications : Potential in siloxane-based polymers remains underexplored; collaborate with polymer chemistry groups for functional testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
